molecular formula C8H9BrO B092557 2-Bromo-4,6-dimethylphenol CAS No. 15191-36-3

2-Bromo-4,6-dimethylphenol

Cat. No.: B092557
CAS No.: 15191-36-3
M. Wt: 201.06 g/mol
InChI Key: CZZYAIIAXDTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dimethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrophilic Substitution and Rearrangement : Research has demonstrated that 2-Bromo-4,6-dimethylphenol can undergo electrophilic substitution reactions with rearrangement under specific conditions. For instance, the reaction of 2,4-dimethylphenol with bromine leads to the formation of several brominated compounds, including 6-bromo-2,4-dimethylphenol and 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone (Brittain et al., 1982).

  • Fluorination Studies : Another study focused on the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst. This process yielded several fluorinated derivatives of the original compound (Koudstaal & Olieman, 2010).

  • Polymer Synthesis : The compound has been used in the synthesis of specialized polymers. For example, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized via a phase transfer catalyzed polymerization process involving 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).

  • Micellar Binding Studies : The interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles has been studied, providing insights into the binding mechanisms of phenolic compounds in micellar systems (Senz & Gsponer, 1994).

  • Halogenation Reactions : Studies on the halogenation reactions of 2,6-dimethylphenol and its derivatives in superacidic media have shown the formation of various brominated compounds, which are significant for understanding the electrophilic attack mechanisms on phenolic substrates (Jacquesy & Jouannetaud, 1981).

  • Chemical Analysis and Detection : Methods have been developed for the determination of bromide in various samples by converting it into bromophenols, including 4-bromo-2,6-dimethylphenol, followed by gas chromatography-mass spectrometry analysis. This approach is useful for analyzing bromide in environmental and industrial samples (Mishra et al., 2001).

  • Chemical Structure Investigations : The crystal structure of certain derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations and interactions in solid-state chemistry (Peters et al., 1994).

  • Synthesis of Complex Organic Molecules : The compound has been used in the synthesis of complex organic molecules like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, which is important for understanding the kinetics and synthesis of chromene derivatives used in pharmaceutical applications (Asheri et al., 2016).

Safety and Hazards

2-Bromo-4,6-dimethylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Properties

IUPAC Name

2-bromo-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZYAIIAXDTWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306077
Record name 2-Bromo-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-36-3
Record name 15191-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15191-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-dimethylphenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,6-dimethylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,6-dimethylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,6-dimethylphenol
Reactant of Route 6
2-Bromo-4,6-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.